1,3,5-Dithiazinane-5-carbaldehyde
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Overview
Description
1,3,5-Dithiazinane-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Dithiazinane-5-carbaldehyde can be synthesized through the cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide or its salts. The reaction typically involves the use of sodium sulfide (Na₂S) and formaldehyde (CH₂O) in a chloroform-water mixture at room temperature. The pH of the reaction medium is maintained around 13, and the reaction is completed within 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the process and makes it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Dithiazinane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiazinane derivatives.
Scientific Research Applications
1,3,5-Dithiazinane-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the synthesis of coordination compounds and as a ligand in catalysis
Mechanism of Action
The mechanism of action of 1,3,5-dithiazinane-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a polydentate ligand, forming coordination complexes with metal ions. These complexes can exhibit unique catalytic properties and biological activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Thiadiazinane: Similar in structure but contains nitrogen instead of sulfur.
1,3,5-Trithiane: Contains three sulfur atoms in the ring.
1,3,5-Oxathiazine: Contains oxygen and sulfur in the ring.
Uniqueness
1,3,5-Dithiazinane-5-carbaldehyde is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
918963-75-4 |
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Molecular Formula |
C4H7NOS2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
1,3,5-dithiazinane-5-carbaldehyde |
InChI |
InChI=1S/C4H7NOS2/c6-1-5-2-7-4-8-3-5/h1H,2-4H2 |
InChI Key |
ZGQHUIGJRHUJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)C=O |
Origin of Product |
United States |
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